molecular structure and properties of Zn(II) Deuteroporphyrin IX
molecular structure and properties of Zn(II) Deuteroporphyrin IX
Topic: Molecular Structure and Properties of Zn(II) Deuteroporphyrin IX Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide
Executive Summary
Zn(II) Deuteroporphyrin IX (Zn-DP IX) is a synthetic metalloporphyrin analogue of heme, distinguished by the substitution of the vinyl groups found in Protoporphyrin IX with hydrogen atoms at the C2 and C4 positions. This structural modification results in a hyper-stable, less conjugated porphyrin core, making Zn-DP IX an invaluable tool in bioinorganic chemistry and pharmacology.
Primarily utilized as a potent competitive inhibitor of Heme Oxygenase-1 (HO-1) , Zn-DP IX serves as a critical probe for dissecting the heme degradation pathway. Its altered photophysical profile—characterized by a hypsochromic (blue) shift relative to its vinyl-bearing counterparts—also positions it as a precise reference standard in fluorescence spectroscopy and singlet oxygen generation studies.
Molecular Architecture & Coordination Geometry
The defining feature of Zn-DP IX is its deviation from the native heme structure (Fe-Protoporphyrin IX) and Zn-Protoporphyrin IX. The removal of the vinyl groups reduces the electron density and conjugation length of the macrocycle, directly influencing its electronic absorption and redox potentials.
Structural Specifications
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IUPAC Name: Zinc(II) 3,7,12,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid
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Molecular Formula: C₃₀H₂₈N₄O₄Zn
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Molecular Weight: ~573.95 g/mol
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Central Metal: Zinc (Zn²⁺), d¹⁰ closed-shell configuration (diamagnetic).
Coordination Chemistry
The Zinc ion sits in the center of the porphyrin plane, coordinated by the four pyrrolic nitrogen atoms. Unlike Iron (Fe), Zinc does not readily undergo oxidation state changes (redox inert) in biological systems, which prevents it from activating oxygen for catalysis—the mechanism by which it inhibits Heme Oxygenase. The coordination geometry is typically square planar , though it can accept one axial ligand (forming a square pyramidal geometry) in the presence of strong donor solvents like pyridine or imidazole.
Figure 1: Structural connectivity of Zn(II) Deuteroporphyrin IX, highlighting the critical hydrogen substitution at positions 2 and 4 which differentiates it from Protoporphyrin IX.
Physicochemical Properties
The loss of the vinyl groups in Zn-DP IX results in a hypsochromic shift (blue shift) in its absorption spectrum compared to Zn-Protoporphyrin IX. This is due to the reduced extent of
Spectral Characteristics
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Soret Band (B-band): Intense absorption typically centered around 400–405 nm (Solvent dependent). This is blue-shifted by ~10–15 nm compared to Zn-Protoporphyrin IX (~418 nm).
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Q-Bands: Two distinct bands in the visible region (approx. 530 nm and 565 nm ), characteristic of metalloporphyrins with
symmetry (collapsed from four bands in free-base porphyrins). -
Fluorescence: Zn-DP IX exhibits strong fluorescence at room temperature, with emission maxima typically around 580 nm and 630 nm .
| Property | Value / Description | Context |
| Solubility | Soluble in DMSO, DMF, Pyridine, dilute base (NaOH). | Insoluble in neutral water/acid. |
| Stability | High.[1][2] Resistant to photo-oxidation relative to vinyl-bearing porphyrins. | Vinyl groups in Proto IX are susceptible to oxidation; H-substitution prevents this. |
| Extinction Coefficient ( | Estimate based on Zn-Porphyrin class standards. | |
| Triplet State | Long-lived triplet state ( | Suitable for phosphorescence studies at low temp. |
Photophysics Diagram (Jablonski)
Figure 2: Energy level diagram illustrating the photophysical pathways of Zn-DP IX. The heavy atom effect of Zinc facilitates intersystem crossing (ISC) to the triplet state.
Synthesis & Preparation Protocol
The synthesis of Zn-DP IX is typically achieved via the metallation of Deuteroporphyrin IX (free base) or its dimethyl ester, followed by hydrolysis if necessary.
Reagents Required
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Precursor: Deuteroporphyrin IX (free acid or dimethyl ester).
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Metal Source: Zinc Acetate Dihydrate (
). -
Solvent System: N,N-Dimethylformamide (DMF) or Acetic Acid/Chloroform mixture.
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Purification: Column chromatography (Silica gel) or recrystallization.
Step-by-Step Metallation Workflow
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Dissolution: Dissolve 50 mg of Deuteroporphyrin IX in 10 mL of DMF. Ensure complete dissolution; mild heating (40°C) may be required.
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Metallation: Add a 5-fold molar excess of Zinc Acetate (dissolved in a minimum volume of Methanol) to the porphyrin solution.
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Reflux: Heat the mixture to 80–100°C under inert atmosphere (
or Ar) for 1–2 hours. Monitor reaction progress via UV-Vis spectroscopy (collapse of 4 Q-bands to 2 Q-bands). -
Quenching: Pour the reaction mixture into 100 mL of ice-cold distilled water. The Zn-porphyrin will precipitate.
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Filtration & Washing: Collect the precipitate by filtration. Wash extensively with water to remove excess Zinc salts and DMF.
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Drying: Dry the solid under vacuum.
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Purification (Optional): If starting from the ester, hydrolysis with KOH/MeOH followed by acidification is required to yield the free acid form.
Figure 3: Synthetic workflow for the metallation of Deuteroporphyrin IX to yield Zn(II) Deuteroporphyrin IX.
Biological & Research Applications
Heme Oxygenase (HO-1) Inhibition
Zn-DP IX is a competitive inhibitor of Heme Oxygenase-1. It mimics the substrate (Heme) and binds to the catalytic site of HO-1. However, because the Zinc ion cannot support the formation of the
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Specificity: While Zn-Protoporphyrin IX is the most common inhibitor, Zn-DP IX is used to study the steric requirements of the HO-1 binding pocket, as the lack of vinyl groups alters the binding affinity and orientation.
Photodynamic & Optical Probes
Due to its high stability and fluorescence quantum yield, Zn-DP IX is used as:
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Reference Standard: For calibrating fluorescence quantum yields in the red region.
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Model Pigment: Derivatives like Zn(II) Deuteroporphyrin IX 2,4-bis(ethylene glycol) are used in virus-templated light-harvesting systems due to their solubility and optical clarity.[3]
Experimental Protocols: Handling & Storage
To ensure data integrity, the following handling protocols must be strictly observed.
1. Stock Solution Preparation:
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Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions (concentration ~1-5 mM).
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Procedure: Weigh the solid Zn-DP IX in a dim environment (to prevent photobleaching). Add DMSO and vortex until dissolved.
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Storage: Aliquot into amber glass vials. Store at -20°C . Avoid repeated freeze-thaw cycles.
2. Aqueous Working Solutions:
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Zn-DP IX is hydrophobic. To introduce it into aqueous buffers (PBS), dilute the DMSO stock slowly while vortexing.
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Note: Keep the final DMSO concentration < 1% to avoid solvent effects on biological assays. If precipitation occurs, consider using a surfactant (e.g., Tween-80) or basic pH (pH > 8) to solubilize via the propionic acid groups.
3. Safety:
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Zn-DP IX is biologically active (HO-1 inhibitor). Handle with gloves and avoid inhalation of powder.
References
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Frontier Specialty Chemicals. (n.d.). Zn(II) Deuteroporphyrin IX Product Data. Retrieved from
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Nam, Y. S., et al. (2010).[3] "Virus-Templated Assembly of Porphyrins into Light-Harvesting Nanoantennae." Journal of the American Chemical Society, 132(5), 1462–1463.[3] (Describes Zn-DP glycol derivative properties).
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Wojaczyński, J., et al. (2011).[4] "Iron(III) mesoporphyrin IX and iron(III) deuteroporphyrin IX bind to the HmuY hemophore." Biochemical and Biophysical Research Communications, 411(2), 299-304.[4] (Comparative spectral data of Deutero- vs Proto- derivatives).
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PubChem. (n.d.). Zinc Deuteroporphyrin IX 2,4-bis(ethylene glycol) Compound Summary. Retrieved from
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Gouterman, M. (1961). "Spectra of Porphyrins."[4][5][6][7][8] Journal of Molecular Spectroscopy, 6(1), 138-163. (Foundational text on porphyrin optical shifts).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Comparative Study of Protoporphyrins in Erythropoietic Protoporphyria and Griseofulvin-Induced Murine Protoporphyria: BINDING AFFINITIES, DISTRIBUTION, AND FLUORESCENCE SPECTRA IN VARIOUS BLOOD FRACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ysnamgroup.com [ysnamgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. hitachi-hightech.com [hitachi-hightech.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. secjhuapl.edu [secjhuapl.edu]
- 8. The absorption and fluorescence emission spectra of meso-tetra(aryl)porphyrin dications with weak and strong carboxylic acids: a comparative study - RSC Advances (RSC Publishing) [pubs.rsc.org]
